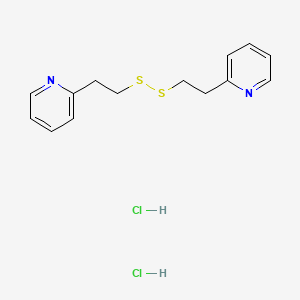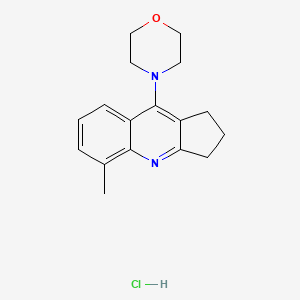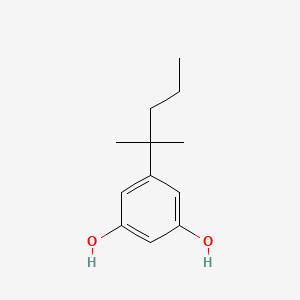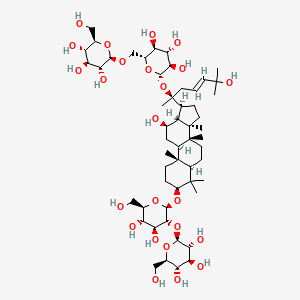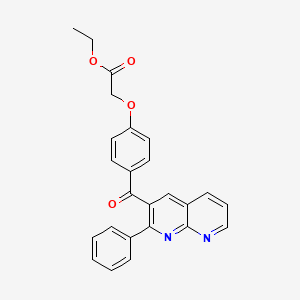
Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate is a complex organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Métodos De Preparación
The synthesis of Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common synthetic route includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Análisis De Reacciones Químicas
Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups or ring structures .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets. In materials science, it is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors. Additionally, it serves as a ligand in coordination chemistry, forming complexes with metals that have unique catalytic and electronic properties .
Mecanismo De Acción
The mechanism of action of Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate can be compared with other naphthyridine derivatives such as 1,5-naphthyridines and 1,6-naphthyridines. These compounds share similar core structures but differ in the position of nitrogen atoms and substituents, leading to variations in their chemical properties and applications. For example, 1,5-naphthyridines are known for their biological activities, while 1,6-naphthyridines are explored for their anticancer properties .
Propiedades
Número CAS |
136603-10-6 |
|---|---|
Fórmula molecular |
C25H20N2O4 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
ethyl 2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetate |
InChI |
InChI=1S/C25H20N2O4/c1-2-30-22(28)16-31-20-12-10-18(11-13-20)24(29)21-15-19-9-6-14-26-25(19)27-23(21)17-7-4-3-5-8-17/h3-15H,2,16H2,1H3 |
Clave InChI |
XTIOSMJNZQCYQQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC=C(C=C1)C(=O)C2=C(N=C3C(=C2)C=CC=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


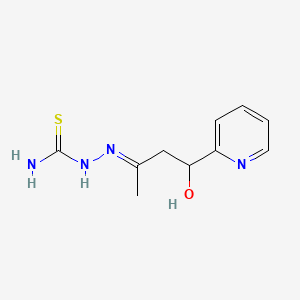

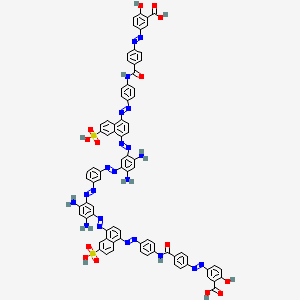
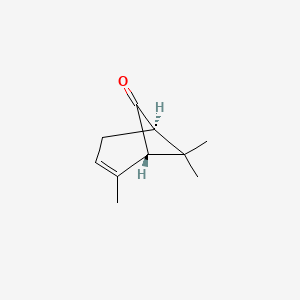
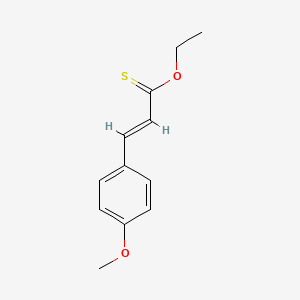

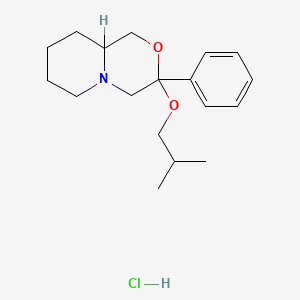
![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)
